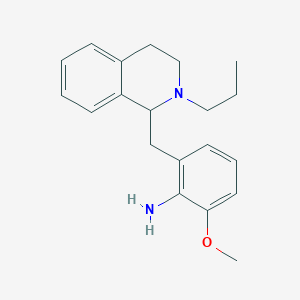
1-(2-aMino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-Metoxi-bencil)-2-propil-1,2,3,4-tetrahidroisoquinolina es un compuesto orgánico complejo que pertenece a la clase de las tetrahidroisoquinolinas. Este compuesto se caracteriza por la presencia de un grupo amino, un grupo metoxi y un grupo bencilo unidos al núcleo de isoquinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2-Amino-3-Metoxi-bencil)-2-propil-1,2,3,4-tetrahidroisoquinolina típicamente involucra múltiples pasos, comenzando con precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo de Isoquinolina: El núcleo de isoquinolina se puede sintetizar a través de la reacción de Pictet-Spengler, donde un derivado de β-feniletilamina reacciona con un aldehído en condiciones ácidas.
Introducción del Grupo Amino: El grupo amino se puede introducir a través de una reacción de sustitución nucleofílica, donde una amina apropiada reacciona con un precursor halogenado.
Metoxilación: El grupo metoxi se puede introducir mediante la metilación de un grupo hidroxilo utilizando yoduro de metilo en presencia de una base.
Bencilación: El grupo bencilo se puede introducir a través de una reacción de alquilación de Friedel-Crafts utilizando cloruro de bencilo y un catalizador ácido de Lewis.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la optimización de los pasos sintéticos anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización de procesos para garantizar una calidad consistente y escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2-Amino-3-Metoxi-bencil)-2-propil-1,2,3,4-tetrahidroisoquinolina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar los derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio para producir derivados de isoquinolina reducidos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos amino o metoxi utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base o catalizador.
Productos Principales
Oxidación: Derivados de quinolina.
Reducción: Derivados de isoquinolina reducidos.
Sustitución: Derivados de isoquinolina alquilados o acílicos.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-Metoxi-bencil)-2-propil-1,2,3,4-tetrahidroisoquinolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, como propiedades antiinflamatorias y neuroprotectoras.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Amino-3-Metoxi-bencil)-2-propil-1,2,3,4-tetrahidroisoquinolina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a receptores o enzimas, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, lo que lleva a una reducción de la inflamación. Además, puede interactuar con los receptores de neurotransmisores, influyendo en la señalización neuronal y brindando efectos neuroprotectores.
Comparación Con Compuestos Similares
Compuestos Similares
Alcohol 2-Amino-3-Metoxi-bencilo: Comparte los grupos amino y metoxi pero carece del núcleo de isoquinolina.
Alcohol 2-Amino-3-Metil-bencilo: Estructura similar pero con un grupo metilo en lugar de un grupo metoxi.
1-(3-Amino-2-Metil-bencil)-4-[2-(2-tienil)etoxi]-2(1H)-piridinona: Contiene un grupo amino y metilbencilo pero tiene una estructura central diferente.
Singularidad
1-(2-Amino-3-Metoxi-bencil)-2-propil-1,2,3,4-tetrahidroisoquinolina es única debido a su combinación de grupos funcionales y el núcleo de isoquinolina. Esta estructura única contribuye a su reactividad química distintiva y posibles actividades biológicas, diferenciándola de otros compuestos similares.
Propiedades
IUPAC Name |
2-methoxy-6-[(2-propyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-12-22-13-11-15-7-4-5-9-17(15)18(22)14-16-8-6-10-19(23-2)20(16)21/h4-10,18H,3,11-14,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNKKWSXUOABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=CC=CC=C2C1CC3=C(C(=CC=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
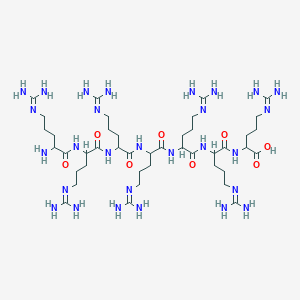
![2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12113552.png)
![1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B12113555.png)
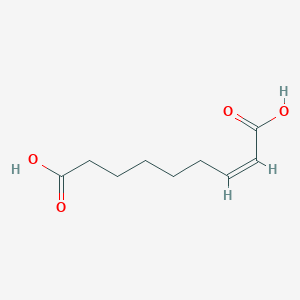
![1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B12113557.png)

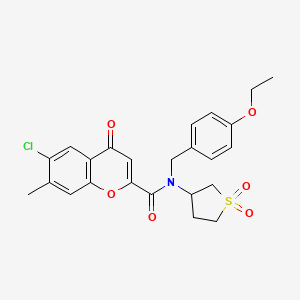
![7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione](/img/structure/B12113580.png)
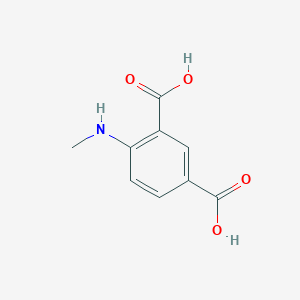

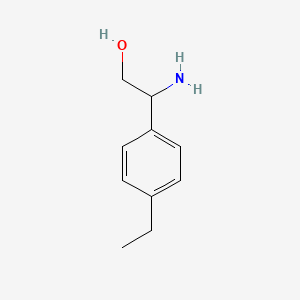
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12113607.png)
